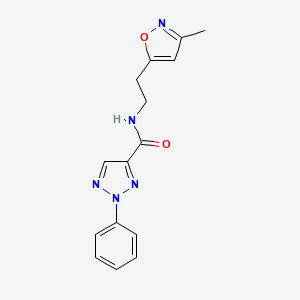

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with similar structures to the target molecule involves multi-step reactions. For instance, the synthesis of a related isoxazole compound was achieved by cycloaddition followed by hydrolysis . Another compound with a triazole ring was synthesized using diaminomaleodinitrile in a three-step process . These methods suggest that the synthesis of the target compound might also involve a multi-step reaction sequence, possibly starting with a suitable precursor and employing cycloaddition and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds with triazole or isoxazole rings has been characterized using various spectroscopic techniques. For example, the structure of a nitrogen-rich energetic compound with a triazole ring was confirmed using single-crystal X-ray diffraction . This implies that similar analytical methods could be used to determine the molecular structure of the target compound.

Chemical Reactions Analysis

The chemical reactions involving carboxamide and triazole compounds can be complex. The provided papers do not detail reactions specifically for the target compound, but they do describe reactions for structurally related compounds. For example, a carboxamide compound was synthesized using TBTU-mediated synthesis, indicating the potential for amide bond formation reactions in the synthesis of the target compound . Additionally, the formation of carboxamides from trichloroethyl carboxamides through dehydrosulfurization is reported, which could be relevant for the target compound's chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied. For instance, the thermal stability of a triazole compound was measured using differential scanning calorimetry, and its decomposition temperatures were determined . The density and enthalpy of formation were calculated, and the sensitivity to impact and friction was assessed . These analyses suggest that the target compound's physical and chemical properties could be similarly investigated to understand its stability and reactivity.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed various methods to synthesize novel compounds with the isoxazole and triazole motifs. These methods include the condensation of carboxamide with aromatic aldehydes, treatment of aminopyrazole with acetic anhydride, and the use of 1,3-dipolar cycloaddition reactions to access triazoles. These synthetic routes facilitate the creation of compounds with potential therapeutic applications, such as anticancer and anti-inflammatory agents. The structural diversity achieved through these methods underscores the versatility of the chemical framework of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide in drug discovery and development (Rahmouni et al., 2016).

Biological Evaluation

Several studies have evaluated the biological activities of compounds derived from this compound. These activities include cytotoxic effects against cancer cell lines and inhibition of enzymes such as 5-lipoxygenase. The structure-activity relationship (SAR) analysis of these compounds provides insights into their potential as therapeutic agents. For instance, compounds synthesized through the outlined methods have been screened for cytotoxicity against HCT-116 and MCF-7 cancer cell lines, demonstrating the potential of these molecules in anticancer research (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

Some derivatives have been tested for antimicrobial and antifungal activities, showing moderate to good activities against various pathogens. These findings suggest the potential application of these compounds in addressing infectious diseases caused by bacteria and fungi. The exploration of antimicrobial and antifungal activities further expands the utility of compounds derived from this compound in developing new treatments for infectious diseases (Pokhodylo et al., 2021).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-11-9-13(22-19-11)7-8-16-15(21)14-10-17-20(18-14)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXDTTNJRCCJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)

![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)